Lipophilicity-Driven Differentiation: 2.4‑Fold Higher LogP vs. Unsubstituted Phenylsulfonyl Analog
The target compound exhibits an XLogP3 of 2.2, which is 2.4‑fold higher than the unsubstituted phenylsulfonyl analog (N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine, CAS 2034421-22-0, XLogP3 ~0.9). This difference of 1.3 log units translates to a predicted >10‑fold increase in 1‑octanol/water partition coefficient, indicating superior membrane permeability potential [1]. Lipophilicity is a primary determinant of oral absorption and blood‑brain barrier penetration, and a logD₇.₄ in the 2–3 range is often sought for CNS drug candidates [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine; XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.3 (2.4‑fold increase; estimated >10‑fold increase in P) |
| Conditions | XLogP3 computational prediction (PubChem, Cactvs 4.2.0) |
Why This Matters
A compound with XLogP3 2.2 is more likely to achieve adequate cellular permeability than its more polar phenyl analog, making it a preferred starting point for intracellular target engagement.
- [1] PubChem. Compound Summary for CID 119103826 and CID 135472807. XLogP3 values. View Source
- [2] C. A. Lipinski et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
